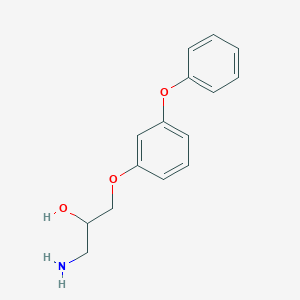

1-Amino-3-(3-phenoxyphenoxy)-2-propanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO3 |

|---|---|

Molecular Weight |

259.3 g/mol |

IUPAC Name |

1-amino-3-(3-phenoxyphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H17NO3/c16-10-12(17)11-18-14-7-4-8-15(9-14)19-13-5-2-1-3-6-13/h1-9,12,17H,10-11,16H2 |

InChI Key |

YZSSPHVEDQQACW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)OCC(CN)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCC(CN)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 3 3 Phenoxyphenoxy 2 Propanol

Enantioselective Synthesis of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol

Enantioselective synthesis is paramount in producing single-enantiomer pharmaceuticals and fine chemicals. For this compound, the chiral β-amino alcohol structure presents a significant synthetic challenge. westlake.edu.cn Both biocatalytic resolutions and asymmetric catalytic methods have been explored to achieve high levels of enantiomeric purity.

Biocatalysis has emerged as a powerful and sustainable tool for producing enantiopure compounds. nih.govnih.gov Enzymes, particularly lipases, operate under mild conditions and exhibit high stereoselectivity, making them ideal for the chiral resolution of racemic intermediates leading to this compound. The resolution of racemic precursors, such as the corresponding diol or ester derivatives, is a common strategy. For instance, studies on analogous structures like 3-phenoxy-1,2-propanediol have shown that microbial epoxide hydrolases can stereospecifically hydrolyze the corresponding glycidyl ether precursor to yield the chiral diol with high enantiomeric excess. nih.gov

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This process relies on the differential reaction rate of a chiral enzyme with the two enantiomers of a substrate. Lipases are frequently employed for the enantioselective acylation or hydrolysis of alcohols and their corresponding esters. nih.govnih.gov In the context of synthesizing chiral this compound, a racemic precursor alcohol can be subjected to lipase-catalyzed acylation. The enzyme selectively acylates one enantiomer at a faster rate, leaving the unreacted alcohol enriched in the other enantiomer. nih.gov

Lipases from various microbial sources, such as Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens, have demonstrated high enantioselectivity in resolving racemic alcohols. nih.govpolimi.ittudelft.nl The choice of acylating agent (e.g., vinyl acetate (B1210297), isopropenyl acetate) and solvent can significantly impact both the reaction rate and the enantioselectivity (E-value) of the resolution. nih.govnih.gov For example, the kinetic resolution of 1-(isopropylamine)-3-phenoxy-2-propanol, a structurally related β-blocker building block, was successfully achieved using Candida rugosa lipase, yielding the (S)-enantiomer with high enantiomeric purity. nih.gov This highlights the potential of applying similar lipase-catalyzed strategies to intermediates of this compound.

| Enzyme | Substrate Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Lipase from Pseudomonas cepacia (PSL-C) | Racemic β-amino alcohol | Kinetic Resolution (Acylation) | Achieved excellent resolution (99% ee) of an ivabradine precursor. | polimi.it |

| Lipase from Candida rugosa MY | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Kinetic Resolution (Acylation) | Optimal system yielded high enantioselectivity (E = 67.5). | nih.gov |

| Epoxide Hydrolase from Bacillus sp. Z018 | (R,S)-phenyl glycidyl ether | Enantioselective Hydrolysis | Produced (R)-3-phenoxy-1,2-propanediol with 96.3% ee. | nih.gov |

| Lipase from Pseudomonas fluorescens | Racemic 3-hydroxy-3-phenylpropanonitrile | Kinetic Resolution (Transesterification) | Achieved 79.5% ee, enhanced by ionic liquid stabilization. | nih.gov |

While naturally occurring enzymes often exhibit good selectivity, their performance may not be optimal for non-natural substrates. Directed evolution provides a powerful tool to tailor enzyme properties, including enantioselectivity, for specific industrial applications. nih.govrug.nl This process involves iterative rounds of gene mutagenesis to create libraries of enzyme variants, followed by high-throughput screening to identify mutants with improved characteristics. pnas.org

For instance, the enantioselectivity of a lipase from Pseudomonas aeruginosa was dramatically increased from an E-value of 1.1 to 25.8 through successive rounds of random mutagenesis and saturation mutagenesis. nih.govresearchgate.net Structural analysis revealed that the beneficial mutations often increase the flexibility of specific loops around the enzyme's active site, thereby accommodating the chiral substrate more effectively. nih.govrug.nlresearchgate.net This approach could be applied to develop a highly specific lipase for the kinetic resolution of a this compound precursor, potentially achieving near-perfect enantiomeric excess (>99% ee) and even reversing the enzyme's native enantiopreference. pnas.orgacs.org

Asymmetric catalysis using synthetic chiral catalysts offers an alternative to biocatalysis for producing enantiopure compounds. acs.org These methods involve the use of small amounts of a chiral catalyst—either a metal complex or an organic molecule—to stereoselectively create the desired chiral centers from prochiral starting materials. This approach avoids the resolution of racemates, potentially offering higher yields.

Transition metal complexes featuring chiral ligands are highly effective catalysts for a wide range of asymmetric transformations, including the synthesis of chiral β-amino alcohols. westlake.edu.cnalfa-chemistry.com The design of the chiral ligand is crucial, as it creates a chiral environment around the metal center, dictating the stereochemical outcome of the reaction. nih.gov Various metal-catalyzed reactions, such as asymmetric hydrogenation, amination, and coupling reactions, can be employed. nih.govacs.org

For example, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the modular synthesis of chiral β-amino alcohols with high enantiomeric excess (up to 99% ee). westlake.edu.cn Similarly, iridium-catalyzed amination through a borrowing hydrogen pathway provides access to β-amino alcohols with excellent yields and enantioselectivities. nih.gov Copper-catalyzed approaches, including the hydrosilylation and hydroamination of enals and enones, allow for a stereodivergent synthesis, providing access to all possible stereoisomers of the amino alcohol product by selecting the appropriate enantiomer of the ligand. nih.gov The versatility in ligand design and metal choice allows for fine-tuning of the catalyst to achieve high selectivity for substrates relevant to the synthesis of this compound. nih.govmdpi.com

| Metal Catalyst | Ligand Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Chromium (Cr) | Chiral N,N,P-ligand | Asymmetric Cross Aza-Pinacol Coupling | Efficiently yielded β-amino alcohols with up to 99% ee. | westlake.edu.cn |

| Iridium (Ir) | Chiral Phosphoric Acid | Borrowing Hydrogen Amination | Obtained β-amino α-tertiary alcohols with up to 99% ee. | nih.gov |

| Copper (Cu) | Chiral Diphosphine Ligand | Stereodivergent Hydrosilylation/Hydroamination | Full control of absolute and relative stereochemistry (>99% ee). | nih.gov |

| Ruthenium (Ru) | Chiral Diamine/Diphosphine | Asymmetric Transfer Hydrogenation | Direct reduction of unprotected α-amino ketones to chiral 1,2-amino alcohols. | acs.org |

| Nickel (Ni) | Chiral Aldehyde (Dual Catalysis) | Asymmetric α-propargylation of amino acids | Produced α,α-disubstituted α-amino acid esters with up to 98% ee. | nih.gov |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. nih.gov Chiral β-amino alcohols themselves, or derivatives of amino acids, are often used as organocatalysts. nih.govrsc.org These catalysts can activate substrates through the formation of transient covalent intermediates (e.g., enamines, iminium ions) or through non-covalent interactions like hydrogen bonding. nih.gov

For the synthesis of this compound, organocatalytic strategies could be employed to control the stereoselective formation of the key C-N and C-O bonds. For example, the asymmetric Mannich reaction, which forms a carbon-carbon bond adjacent to a nitrogen atom, can be catalyzed by chiral organocatalysts to produce β-amino carbonyl compounds, which can then be reduced to the corresponding β-amino alcohol. acs.org Similarly, organocatalytic nitroso aldol reactions can be used for the enantioselective introduction of an oxygen atom at the α-position of a carbonyl derivative, providing a route to α-hydroxy ketones, which are precursors to amino alcohols. nih.gov The development of multifunctional organocatalysts that can direct complex cascade reactions offers a powerful and efficient pathway for the stereocontrolled synthesis of complex molecules like this compound. nih.gov

Chiral Pool Synthesis and Diastereoselective Routes Utilizing Chiral Precursors

Chiral pool synthesis offers an effective strategy for obtaining enantiomerically pure this compound by utilizing readily available chiral starting materials. This approach leverages the inherent stereochemistry of natural products to control the configuration of the final molecule. Common chiral precursors for the synthesis of related 1-amino-2-propanol derivatives include (R)- or (S)-glycidol, (R)- or (S)-epichlorohydrin, and their derivatives.

For instance, the synthesis can commence from (R)-glycidyl nosylate or (S)-glycidyl nosylate. The phenoxyphenoxy moiety is introduced via a nucleophilic substitution reaction where 3-phenoxyphenol attacks the epoxide ring of the chiral glycidyl derivative. This reaction proceeds with high regioselectivity at the less substituted carbon of the epoxide, leading to the formation of a chiral intermediate with the desired stereochemistry at the C2 hydroxyl group. Subsequent ring-opening of the resulting epoxide with a suitable amine or an amine precursor, followed by deprotection if necessary, yields the target enantiomer of this compound.

Diastereoselective routes can also be employed, particularly when introducing the amino group. By using a chiral amine as the nucleophile to open a racemic or achiral epoxide intermediate, a pair of diastereomers is formed. These diastereomers can then be separated using techniques such as chromatography or crystallization. This strategy allows for the control of the stereocenter bearing the amino group relative to the pre-existing stereocenter of the propanol (B110389) backbone.

Multistep Conventional Synthetic Routes to this compound

Conventional synthetic routes to this compound often involve a multistep sequence that allows for the systematic construction of the molecule.

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like this compound. rsc.orgsemanticscholar.org The primary disconnection points in the target molecule are the C-N bond of the amine and the C-O ether linkage.

A logical retrosynthetic approach would first disconnect the C-N bond, leading to a precursor amine and a 3-(3-phenoxyphenoxy)propan-1,2-epoxide intermediate. This simplifies the target molecule into two key building blocks. The epoxide intermediate can be further disconnected at the ether bond, yielding 3-phenoxyphenol and a C3 building block such as epichlorohydrin or glycidol. This analysis highlights the key synthons required for the forward synthesis.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnections | Precursor Molecules |

| This compound | C-N bond | 3-(3-phenoxyphenoxy)propan-1,2-epoxide and Ammonia (B1221849)/Amine |

| 3-(3-phenoxyphenoxy)propan-1,2-epoxide | C-O ether bond | 3-Phenoxyphenol and Epichlorohydrin/Glycidol |

The forward synthesis typically involves two crucial steps: the formation of the ether linkage and the introduction of the amino group. The ether linkage is commonly formed through a Williamson ether synthesis, where the sodium or potassium salt of 3-phenoxyphenol acts as a nucleophile, attacking a suitable electrophile like epichlorohydrin.

The key step in constructing the propanolamine backbone is the nucleophilic ring-opening of an epoxide. jsynthchem.comnih.govchemistrysteps.comlibretexts.orgyoutube.com This reaction is highly efficient and allows for the introduction of the amino group. The epoxide ring is highly strained and readily opened by nucleophiles. chemistrysteps.com In the synthesis of this compound, the intermediate 3-(3-phenoxyphenoxy)propan-1,2-epoxide is reacted with an amine source, such as ammonia or a protected amine, which attacks one of the epoxide carbons. jsynthchem.com Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an SN2 fashion. jsynthchem.comyoutube.com

Amine functionalization can be achieved directly using ammonia or by employing a protected amine followed by a deprotection step. For instance, phthalimide can be used as an ammonia equivalent in a Gabriel synthesis-type reaction with the epoxide, followed by hydrazinolysis to liberate the primary amine. prepchem.com

For the scalable production of this compound with high purity, optimization of reaction conditions is critical. Key parameters to consider include the choice of solvent, base, temperature, and reaction time for both the ether synthesis and the epoxide ring-opening steps.

In the Williamson ether synthesis, polar aprotic solvents like DMF or DMSO can facilitate the reaction by solvating the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. The choice of base for deprotonating the phenol is also important; strong bases like sodium hydride or potassium carbonate are commonly used.

For the nucleophilic ring-opening of the epoxide, the reaction conditions can influence the regioselectivity and the formation of side products. The use of a suitable solvent that can facilitate the reaction without competing with the nucleophile is important. Temperature control is also crucial to prevent side reactions and ensure a clean conversion. Purification of the final product often involves crystallization or chromatography to remove any unreacted starting materials or byproducts. The development of green and sustainable synthetic methods, for example using glycerol (B35011) as a recyclable solvent, is also an area of interest for the synthesis of aryloxy propanolamines. researchgate.net

Synthesis of Analogs and Structurally Related Derivatives of this compound for Structure-Reactivity Studies

The synthesis of analogs and structurally related derivatives of this compound is essential for structure-activity relationship (SAR) studies. mdpi.comoup.com These studies help in understanding how modifications to the chemical structure affect the compound's reactivity and potential biological activity.

Modifications can be made to various parts of the molecule:

The Amino Group: The primary amine can be alkylated to form secondary or tertiary amines. It can also be acylated to form amides. These changes can affect the basicity and nucleophilicity of the nitrogen atom.

The Phenoxyphenoxy Moiety: Substituents can be introduced on either of the phenyl rings of the phenoxyphenoxy group. Electron-donating or electron-withdrawing groups can be added to probe the electronic effects on the molecule's properties. The position of the ether linkage on the terminal phenyl ring can also be varied (ortho, meta, or para).

The Propanol Backbone: The hydroxyl group can be esterified or etherified. The stereochemistry of the two chiral centers can also be systematically varied to investigate the impact of stereoisomerism.

The synthesis of these analogs generally follows similar synthetic routes as the parent compound, with the appropriate modifications to the starting materials. For example, to introduce substituents on the phenoxyphenoxy group, a substituted 3-phenoxyphenol would be used as the starting material. Similarly, to synthesize N-alkylated analogs, the epoxide ring-opening would be carried out with the corresponding primary or secondary amine. The synthesis of various aryloxypropanolamines and related compounds has been reported in the literature, providing a basis for the design and synthesis of novel derivatives. nih.govnih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Amino 3 3 Phenoxyphenoxy 2 Propanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Configuration

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol in solution. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are required for unambiguous assignment of all proton and carbon signals and to establish through-bond and through-space correlations.

Based on its structure, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts. These estimations are derived from typical chemical shift ranges for the functional groups present and data from similar structures like 1-Phenoxy-2-propanol. pdx.educhemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts

| 1H NMR Predictions | 13C NMR Predictions | |||

|---|---|---|---|---|

| Proton Position | Predicted δ (ppm) | Predicted Multiplicity | Carbon Position | Predicted δ (ppm) |

| Ar-H (Phenoxy) | ~7.30-7.40 | m | Ar-C (Phenoxy, C-O) | ~157-159 |

| Ar-H (Phenoxyphenoxy) | ~6.80-7.20 | m | Ar-C (Phenoxyphenoxy, C-O) | ~156-158 |

| CH-OH (C2) | ~4.00-4.20 | m | Ar-C (CH) | ~115-130 |

| CH2-O (C3) | ~3.90-4.10 | m | CH-OH (C2) | ~68-72 |

| CH2-N (C1) | ~2.80-3.10 | m | CH2-O (C3) | ~70-74 |

| NH2 | Variable (Broad s) | s | CH2-N (C1) | ~45-50 |

| OH | Variable (Broad s) | s |

Note: Chemical shifts (δ) are relative to a standard reference (e.g., TMS). Multiplicity: s=singlet, m=multiplet. The signals for NH₂ and OH protons are often broad and their chemical shifts are highly dependent on solvent and concentration. libretexts.org

To confirm the assignments predicted above and piece together the molecular framework, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on the propanol (B110389) backbone: the H1 protons (on the CH₂-N group) would correlate with the H2 proton (on the CH-OH group), which in turn would correlate with the H3 protons (on the CH₂-O group).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. westmont.edu This technique would be used to definitively link the proton assignments from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming the assignment of the ~4.1 ppm proton signal to the ~70 ppm carbon signal of the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting different fragments of the molecule. For example, HMBC would show a correlation from the H3 protons (on the CH₂-O group) to the ipso-carbon of the 3-phenoxyphenoxy ring system, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY can provide insights into the preferred conformation of the molecule in solution by showing spatial proximities between protons on the flexible propanol chain and the aromatic rings.

Since this compound contains a stereocenter at the C2 position, it exists as a pair of enantiomers. In a standard NMR solvent, the spectra of the two enantiomers are identical. To determine the enantiomeric purity (or enantiomeric excess) of a sample, a chiral NMR shift reagent is used. researchgate.net These reagents, often lanthanide-based complexes, are themselves chiral and interact with the enantiomers of the analyte to form transient diastereomeric complexes. ucl.ac.uk This diastereomeric interaction causes the corresponding signals of the two enantiomers to appear at different chemical shifts (a phenomenon known as chemical shift non-equivalence). By integrating the separated signals in the ¹H NMR spectrum, the ratio of the two enantiomers can be accurately quantified. koreascience.kr

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₇NO₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C15H17NO3 |

| Molecular Weight | 259.30 g/mol |

| Calculated Exact Mass [M] | 259.120844 Da |

| Calculated m/z for [M+H]+ | 260.12812 Da |

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, key structural features can be confirmed. Expected fragmentation patterns for aryloxypropanolamines include:

Alpha-cleavage: Cleavage of the C1-C2 bond, driven by the nitrogen atom, leading to a characteristic iminium ion.

Ether Bond Cleavage: Fragmentation at the ether linkages, resulting in the loss of the phenoxy or phenoxyphenoxy groups. youtube.com

Neutral Losses: Elimination of small, stable neutral molecules like water (H₂O) from the alcohol or ammonia (B1221849) (NH₃) from the primary amine. wvu.edu

Analysis of these fragmentation patterns provides corroborating evidence for the connectivity of the molecular structure determined by NMR. nih.govresearchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Characteristic Functional Groups and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com For this compound, the spectra would be dominated by signals corresponding to its key structural motifs.

Expected Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Expected Intensity |

|---|---|---|---|

| O-H and N-H Stretching | Alcohol (-OH), Amine (-NH2) | 3200-3500 | Broad, Strong (IR) |

| Aromatic C-H Stretching | Aromatic Rings | 3000-3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretching | Propanol Backbone | 2850-2960 | Medium-Strong (IR & Raman) |

| Aromatic C=C Bending | Aromatic Rings | 1580-1610, 1450-1500 | Strong (IR & Raman) |

| C-O-C Asymmetric Stretching | Aryl Ether | 1200-1260 | Strong (IR) |

| C-O Stretching | Secondary Alcohol | ~1100 | Strong (IR) |

The broadness of the O-H and N-H stretching bands in the IR spectrum is indicative of hydrogen bonding, which can occur both intramolecularly and intermolecularly. Comparing the solid-state and solution-phase spectra can provide further information about these interactions. nih.gov

X-ray Crystallography for Determination of Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique requires a single, high-quality crystal of the compound. If such a crystal of this compound could be grown, the diffraction pattern produced by bombarding it with X-rays would allow for the calculation of the precise position of every atom in the crystal lattice. yale.edu

The resulting structural model would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

Detailed information on the molecule's conformation in the solid state.

A map of intermolecular interactions, such as hydrogen bonds, that form the crystal packing.

The absolute stereochemistry (R or S configuration) at the C2 chiral center, which is a significant advantage over most other techniques. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Optical Purity Assessment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Since enantiomers interact differently with circularly polarized light, this method is highly sensitive to chirality. beilstein-journals.org

For this compound:

Enantiomeric Distinction: The (R)- and (S)-enantiomers would produce CD spectra that are perfect mirror images of each other. A racemic (1:1) mixture would show no CD signal.

Optical Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. This allows CD spectroscopy to be used as a quantitative tool for assessing optical purity, complementing the results from chiral NMR.

Conformational Analysis: The CD spectrum is highly sensitive to the three-dimensional conformation of the molecule in solution. rsc.orgru.nl Theoretical calculations can be used to predict the CD spectra for different possible conformers, and by comparing these with the experimental spectrum, insights into the molecule's preferred solution-phase shape can be gained. arxiv.org

Computational and Theoretical Investigations of 1 Amino 3 3 Phenoxyphenoxy 2 Propanol

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular properties, including electronic distribution, orbital energies, and reactivity, providing a foundational understanding of a molecule's chemical nature. acs.org

For 1-Amino-3-(3-phenoxyphenoxy)-2-propanol, DFT calculations would map the distribution of these orbitals. The HOMO is likely to be localized around the electron-rich regions, such as the phenoxy groups and the amino group, while the LUMO would be distributed across the molecule's backbone. The calculated energy gap provides a quantitative measure of its electronic stability.

Interactive Table: Illustrative Frontier Orbital Energies

This table presents exemplary data for a molecule with similar complexity to demonstrate how results would be reported. These are not actual calculated values for this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -0.85 |

| Energy Gap (ΔE) | 5.30 |

Fukui indices are reactivity descriptors derived from DFT that quantify the reactivity of specific atomic sites within a molecule. These indices help to pinpoint the atoms most likely to participate in electrophilic or nucleophilic reactions, providing a more granular view of reactivity than MEP maps alone.

Interactive Table: Illustrative Fukui Indices for Selected Atoms

This table provides a conceptual example of Fukui indices for key atoms. These are not actual calculated values.

| Atom in this compound | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack | Interpretation |

| Amino Nitrogen (N) | 0.08 | 0.15 | High susceptibility to electrophilic attack |

| Ether Oxygen (O of phenoxy) | 0.12 | 0.11 | Susceptible to both types of attack |

| Hydroxyl Oxygen (O of propanol) | 0.10 | 0.13 | High susceptibility to electrophilic attack |

| Aromatic Carbon (para-position) | 0.05 | 0.04 | Moderate reactivity |

Molecular Modeling and Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular modeling and dynamics simulations are essential for studying the dynamic behavior of flexible molecules over time, providing insights into their three-dimensional structures and how they interact with other molecules. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor). numberanalytics.com In a conceptual study, this compound could be docked into an abstract, non-clinical receptor model to predict its potential binding modes and estimate its binding affinity. The results of such a simulation would include a binding energy score, which indicates the stability of the complex, and a detailed view of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand in the binding pocket. nih.gov This type of analysis is fundamental in rational drug design for understanding how a molecule might interact with a biological target. nih.gov

Interactive Table: Conceptual Docking Results with an Abstract Receptor

This table shows a hypothetical outcome of a docking simulation. The receptor is purely conceptual and non-clinical.

| Parameter | Predicted Value | Key Interacting Residues (Conceptual) |

| Binding Energy (kcal/mol) | -8.2 | TYR-A, SER-B, LEU-C, PHE-D |

| Hydrogen Bonds | 3 | Amino group with SER-B; Hydroxyl group with TYR-A |

| Hydrophobic Interactions | 5 | Phenoxy rings with LEU-C and PHE-D |

| Predicted Inhibition Constant (Ki) | 5.4 µM | N/A |

Computational Retrosynthesis and Reaction Pathway Prediction for Synthetic Route Design

Computational retrosynthesis utilizes artificial intelligence and machine learning algorithms to design viable synthetic pathways for complex molecules. synthiaonline.com These advanced tools work by deconstructing the target molecule into simpler, commercially available starting materials. numberanalytics.com For this compound, a retrosynthesis program would analyze its structure and identify key bond disconnections.

Mechanistic Studies and Reaction Kinetics of 1 Amino 3 3 Phenoxyphenoxy 2 Propanol Transformations

Investigation of Detailed Reaction Mechanisms for Key Synthetic Steps

While specific mechanistic literature for the synthesis of 1-amino-3-(3-phenoxyphenoxy)-2-propanol is not extensively detailed, the mechanisms can be inferred from the well-established synthesis of analogous β-amino alcohols. A primary and industrially significant route is the nucleophilic ring-opening of epoxides or their less hazardous precursors, cyclic carbonates, with amines. scirp.orgresearchgate.net

A common approach involves the reaction of an amine with a substituted epoxide or a compound like propylene (B89431) carbonate. For instance, the synthesis of 1-(phenylamino)propan-2-ol (B3340236) from aniline (B41778) and propylene carbonate over a Na-Y zeolite catalyst provides a model mechanism. scirp.orgscirp.org In this process, the reaction is proposed to proceed via a nucleophilic attack of the amine on the propylene carbonate ring. The zeolite catalyst, with its characteristic shape selectivity and Lewis acid-base properties, facilitates the ring opening. scirp.org The mechanism involves the amine's nucleophilic attack on the sterically less hindered methylene (B1212753) carbon of the propylene carbonate, leading to the formation of a carbonium ion intermediate after the loss of carbon dioxide. scirp.orgscirp.org This pathway ensures high regioselectivity, favoring the formation of the 1-amino-2-propanol isomer over the 2-amino-1-propanol alternative. scirp.orgscirp.org

Another relevant mechanistic pathway involves the transformation of existing β-amino alcohols, such as through the Mitsunobu reaction. This reaction allows for the direct substitution of the hydroxyl group. However, applying Mitsunobu conditions (e.g., using triphenylphosphine, diethyl azodicarboxylate (DEAD), and a nucleophile like hydrazoic acid) to a β-amino alcohol can lead to a mixture of stereoisomers, indicating a complex reaction pathway that may involve the formation and subsequent ring-opening of an intermediate aziridine (B145994) ring. mdpi.com The regioselectivity of the ring-opening of such intermediates is influenced by the substitution pattern on the aziridine ring. mdpi.com

Kinetic Studies of Enzymatic Hydrolysis and Stereoselective Biocatalytic Processes involving Analogous Compounds

Biocatalytic processes are crucial for producing and transforming propanol (B110389) derivatives with high selectivity. Kinetic studies of these enzymatic reactions provide essential data for process optimization. While specific kinetic data for this compound is scarce, studies on analogous compounds like 1,3-propanediol (B51772) (1,3-PD) and the enzymatic hydrolysis of biomass to produce platform chemicals offer valuable insights.

Kinetic modeling of the fermentative production of 1,3-PD by microorganisms such as Klebsiella pneumoniae reveals the complex interactions during synthesis. These models must account for substrate consumption, cell growth, and product inhibition. researchgate.netnih.gov During fermentation with glycerol (B35011) as a carbon source, the accumulation of products, including 1,3-PD itself, as well as byproducts like 2,3-butanediol (B46004) (2,3-BD) and acetate (B1210297), can inhibit cell growth and limit the final product concentration. researchgate.netnih.gov

A kinetic model for Klebsiella pneumoniae HR526 considered these multiple product inhibitions. researchgate.netnih.gov The data indicated that 1,3-PD, 2,3-BD, and acetate all exhibited strong inhibitory effects on cell growth, highlighting the importance of controlling their concentrations in the fermentation broth. nih.gov

Interactive Table 1: Kinetic Parameters for Product Inhibition in 1,3-Propanediol Fermentation This table presents inhibition constants from a kinetic model of 1,3-propanediol fermentation by K. pneumoniae. A lower inhibition constant (C) indicates stronger inhibition.

| Inhibitory Product | Parameter | Value (g/L) | Description |

| 1,3-Propanediol | CP | 58.7 | Critical inhibition concentration for cell growth. |

| 2,3-Butanediol | CB | 36.8 | Critical inhibition concentration for cell growth. |

| Acetate | CA* | 6.2 | Critical inhibition concentration for cell growth. |

| 1,3-Propanediol | CP | 105.3 | Critical feedback inhibition concentration for 1,3-PD formation. |

| 2,3-Butanediol | CB | 60.0 | Critical feedback inhibition concentration for 2,3-BD formation. |

| Acetate | CA | 20.0 | Critical feedback inhibition concentration for acetate formation. |

| Source: Adapted from kinetic modeling studies of Klebsiella pneumoniae. researchgate.netnih.gov |

Similarly, the enzymatic hydrolysis of lignocellulosic biomass, such as sugarcane bagasse, to produce sugars for fermentation is a key biocatalytic process. Kinetic modeling of this hydrolysis provides reaction rate constants and inhibition constants for the enzymes involved. A semi-mechanistic model for the hydrolysis of hydrothermally pretreated (HB) and organosolv-pretreated (OB) sugarcane bagasse revealed that the conversion of cellobiose (B7769950) to glucose was the fastest step. mdpi.com

Interactive Table 2: Selected Kinetic Constants for Enzymatic Hydrolysis of Pretreated Sugarcane Bagasse This table shows the reaction rate constants (k) and inhibition constants (K) for the enzymatic hydrolysis of two types of pretreated sugarcane bagasse. Higher 'k' values mean faster reactions, while lower 'K' values indicate stronger inhibition.

| Parameter | Hydrothermal Bagasse (HB) | Organosolv Bagasse (OB) | Unit | Description |

| k1r | 0.057 | 0.058 | L/g·h | Reaction rate constant for cellulose (B213188) to cellobiose. |

| k2r | 1.08 | 1.89 | L/g·h | Reaction rate constant for cellobiose to glucose. |

| k3r | 0.015 | 0.014 | L/g·h | Reaction rate constant for xylan (B1165943) to xylose. |

| K1iG | 1.18 | 1.25 | g/L | Glucose inhibition constant on cellulose hydrolysis. |

| K1iX | 25.0 | 25.0 | g/L | Xylose inhibition constant on cellulose hydrolysis. |

| K3iX | 2.50 | 2.50 | g/L | Xylose inhibition constant on xylan hydrolysis. |

| Source: Adapted from a kinetic modeling study of enzymatic hydrolysis. mdpi.com |

These studies on analogous systems demonstrate the critical role of kinetics in understanding and optimizing biocatalytic transformations relevant to propanol-based structures.

Exploration of Stereochemical Control and Regioselectivity in Chemical Reactions involving the Propanol Backbone

The synthesis of specific isomers of compounds like this compound is highly dependent on achieving both regiochemical and stereochemical control. The propanol backbone contains chiral centers, meaning that multiple stereoisomers can be formed during a reaction.

Regioselectivity refers to the control of which position on a molecule reacts. In the synthesis of β-amino alcohols via the ring-opening of substituted epoxides or cyclic carbonates, regioselectivity is paramount. The nucleophilic attack by the amine generally occurs at the less sterically hindered carbon atom of the ring. scirp.orgscirp.org The use of solid acid catalysts like titanosilicate molecular sieves (e.g., Ti-MCM-41) has been shown to produce β-amino alcohols with nearly 100% regioselectivity from the aminolysis of epoxides at mild conditions. researchgate.net This high degree of control prevents the formation of the undesired 2-amino-1-propanol isomer.

Stereochemical control dictates the three-dimensional arrangement of the final product. Several strategies exist to influence the stereochemical outcome of a reaction. youtube.com

Substrate Control: An existing chiral center within the starting material can direct the stereochemistry of a newly formed chiral center. youtube.com

Auxiliary Control: A chiral auxiliary is a chemical compound temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, having served its purpose of inducing a specific stereoisomer. youtube.com

Catalyst Control: A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over others. nih.gov For example, the asymmetric transfer hydrogenation (ATH) of β-amino ketones to produce γ-amino alcohols can be controlled by the chirality of the catalyst. rsc.org Using different chiral catalysts, such as those based on Iridium or Rhodium-BINAP complexes, can selectively produce different diastereomers (syn- or anti-products) of the corresponding amino alcohol. rsc.org

The choice of catalyst and reaction conditions is therefore critical in directing the synthesis towards a single, desired stereoisomer of a complex molecule with a propanol backbone.

Molecular Interactions and Biochemical Studies in Vitro, Non Human, Non Clinical

In Vitro Enzyme-Substrate Specificity and Kinetic Analysis with 1-Amino-3-(3-phenoxyphenoxy)-2-propanol and its Derivatives

The study of enzyme-substrate specificity and kinetics is fundamental to understanding the biochemical role of a molecule. For this compound, while direct experimental data is not extensively available in public literature, a conceptual analysis can be derived from the behavior of structurally related compounds, such as other phenolic and aminopropanol (B1366323) derivatives. Enzymes that typically interact with phenolic compounds, like tyrosinases or peroxidases, could potentially recognize the phenoxyphenoxy moiety. youtube.comresearchgate.net The presence of hydroxyl and amino groups on the propanol (B110389) backbone also offers sites for enzymatic modification, such as phosphorylation by kinases or oxidation by dehydrogenases.

The kinetic parameters of such hypothetical interactions can be described by the Michaelis-Menten model, which relates the reaction rate to the concentration of the substrate. teachmephysiology.comyoutube.com Key parameters include the Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the catalytic constant (k꜀ₐₜ), representing the turnover number of the enzyme. youtube.com The ratio k꜀ₐₜ/Kₘ serves as a measure of the enzyme's catalytic efficiency for a particular substrate. youtube.com

Conceptual derivatives of this compound could be designed to probe enzyme-substrate specificity. For instance, modification of the phenoxy rings (e.g., addition of hydroxyl or methoxy (B1213986) groups) or alteration of the aminopropanol side chain could significantly impact Kₘ and k꜀ₐₜ values.

Hypothetical Kinetic Parameters for the Enzymatic Modification of this compound and Conceptual Derivatives

Below is an interactive table presenting hypothetical data for the interaction of this compound and its conceptual derivatives with a hypothetical enzyme (e.g., a generic hydroxylase or transferase). This data is illustrative and intended to demonstrate the principles of enzyme kinetic analysis.

Interactive Data Table: Hypothetical Enzyme Kinetics

| Compound | Kₘ (μM) | Vₘₐₓ (μM/s) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) |

| This compound | 50 | 10 | 100 | 2.0 x 10⁶ |

| Derivative A (4'-hydroxy) | 25 | 12 | 120 | 4.8 x 10⁶ |

| Derivative B (N-acetyl) | 150 | 5 | 50 | 3.3 x 10⁵ |

| Derivative C (Di-chloro) | 75 | 8 | 80 | 1.1 x 10⁶ |

This table is a conceptual representation and does not reflect experimentally verified data.

Exploration of Receptor Binding Kinetics and Thermodynamics utilizing Molecular Constructs (Conceptual, non-human, non-clinical)

The interaction of a small molecule with a receptor is governed by the principles of binding kinetics and thermodynamics. nih.gov For this compound, the aminopropanol backbone is a common structural motif in molecules that bind to various receptors. The kinetics of binding involves the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), which together determine the equilibrium dissociation constant (K₋), a measure of binding affinity. nih.gov

Thermodynamic analysis provides insight into the forces driving the binding event. nih.gov The Gibbs free energy change (ΔG) indicates the spontaneity of binding and is related to the change in enthalpy (ΔH) and entropy (ΔS). youtube.com Isothermal titration calorimetry (ITC) is a technique that can be used to directly measure these thermodynamic parameters. youtube.com A favorable binding event is typically characterized by a negative ΔG, which can be driven by favorable enthalpy changes (e.g., from hydrogen bond formation) and/or favorable entropy changes (e.g., from the release of bound water molecules). nih.gov

Conceptual studies could involve designing molecular constructs where this compound or its analogs are tested for binding against a panel of non-human, non-clinical receptors to determine their binding profiles.

Hypothetical Kinetic and Thermodynamic Parameters for Receptor Binding

The following interactive table presents a hypothetical set of kinetic and thermodynamic data for the binding of this compound to a conceptual receptor.

Interactive Data Table: Hypothetical Receptor Binding Parameters

| Ligand | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | K₋ (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| This compound | 1.2 x 10⁵ | 6.0 x 10⁻³ | 50 | -10.0 | -6.5 | -3.5 |

| Analog X | 2.5 x 10⁵ | 2.5 x 10⁻³ | 10 | -11.5 | -8.0 | -3.5 |

| Analog Y | 5.0 x 10⁴ | 1.0 x 10⁻² | 200 | -9.2 | -5.0 | -4.2 |

This table is a conceptual representation and does not reflect experimentally verified data.

Investigations into Molecular Recognition Processes at a Fundamental Biochemical Level

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The structure of this compound contains several functional groups capable of participating in such interactions.

Hydrogen Bonding: The primary amino (-NH₂) and secondary hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. nih.govresearchgate.net These groups can form specific hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine, threonine) in the binding pocket of a protein. nih.gov Intramolecular hydrogen bonding between the amino and hydroxyl groups is also possible and can influence the molecule's preferred conformation. nih.govresearchgate.net

Aromatic Interactions: The two phenyl rings of the phenoxyphenoxy group can engage in several types of interactions. These include π-π stacking, where the aromatic rings of the ligand and a protein residue (e.g., phenylalanine, tyrosine, tryptophan) stack on top of each other, and cation-π interactions, where the electron-rich π-system interacts with a positively charged group. nih.gov

Hydrophobic Interactions: The phenoxyphenoxy moiety is largely nonpolar and can participate in hydrophobic interactions, a key driving force for ligand binding. This involves the displacement of ordered water molecules from the binding site, leading to a favorable increase in entropy. nih.gov

Ether Linkages: The ether oxygen atoms (-O-) are polar and can act as hydrogen bond acceptors. mdpi.com The flexibility of the ether linkages allows the molecule to adopt various conformations, which can be crucial for fitting into a specific binding site. The presence of ether lipids in biological membranes highlights their role in structure and signaling. nih.govnih.gov

Understanding these fundamental interactions is crucial for predicting how this compound might be recognized by biological macromolecules and for the rational design of derivatives with altered biochemical properties.

Analytical Methodologies for Purity and Enantiomeric Excess Determination of 1 Amino 3 3 Phenoxyphenoxy 2 Propanol

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution and Quantification

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a cornerstone technique for the separation and quantification of enantiomers. yakhak.orgjiangnan.edu.cn This method offers high accuracy, precision, and the ability to determine enantiomeric excess (ee) with great confidence. phenomenex.com The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times.

For a molecule like 1-Amino-3-(3-phenoxyphenoxy)-2-propanol, which contains amino and hydroxyl functional groups, polysaccharide-based CSPs are particularly effective. windows.net These are derivatives of cellulose (B213188) or amylose coated on a silica support. The chiral recognition is achieved through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions can be explored to achieve optimal separation. windows.netresearchgate.net Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity (LOD/LOQ). yakhak.org

Table 1: Representative Chiral HPLC Parameters for Amino Alcohols

| Parameter | Condition |

| Column (CSP) | Lux® Cellulose-2 or Chiralpak® AD-H |

| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) with 0.1% diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Temperature | 25 °C |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers |

This table presents typical starting conditions for method development based on common practices for separating chiral amino alcohols. Actual conditions may vary.

Gas Chromatography (GC) with Chiral Stationary Phases for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for chiral separations, prized for its high efficiency and sensitivity. researchgate.net However, due to the low volatility and high polarity of this compound, direct analysis is not feasible. The compound must first be converted into a more volatile and thermally stable derivative. researchgate.net

Derivatization typically involves reacting the amino and hydroxyl groups with an acylating or silylating agent. For instance, reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyl chloroformate (HFBCF) can be used to create volatile derivatives. researchgate.net

Once derivatized, the sample is injected into a GC equipped with a chiral capillary column. Cyclodextrin-based CSPs are widely used for this purpose. researchgate.netgcms.cz These are cyclic oligosaccharides that can form transient diastereomeric inclusion complexes with the enantiomers of the derivatized analyte, leading to their separation. The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) influences the selectivity of the separation. researchgate.net

Table 2: Common Chiral GC Stationary Phases and Derivatization Agents

| Chiral Stationary Phase | Derivatizing Agent | Target Functional Groups |

| Beta-Cyclodextrin derivatives (e.g., Rt-βDEXsm) | Trifluoroacetic anhydride (TFAA) | Amine, Hydroxyl |

| Gamma-Cyclodextrin derivatives (e.g., CHIRALDEX G-TA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine, Hydroxyl |

| Chirasil-Val | Heptafluorobutyl chloroformate (HFBCF) | Amine |

Optical Rotation and Polarimetry for Enantiomeric Purity Assessment

Polarimetry is a classical yet valuable method for assessing the enantiomeric purity of a chiral substance. It measures the rotation of plane-polarized light as it passes through a solution of the sample. thieme-connect.de Enantiomers rotate light by equal amounts but in opposite directions. A solution containing a single enantiomer is "optically pure," while a racemic mixture (50:50 of each enantiomer) is optically inactive. masterorganicchemistry.com

The specific rotation [α] is a characteristic physical property of a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). The enantiomeric excess (% ee) of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer:

% ee = ([α]observed / [α]max) x 100% libretexts.org

While this method is straightforward, its accuracy depends on several factors: the sample must be chemically pure, the specific rotation of the pure enantiomer must be known, and the measurement can be sensitive to experimental conditions. thieme-connect.de It is often used as a bulk analysis method to confirm the stereochemical identity established by a primary method like chiral chromatography. For a related compound, (S)-(-)-2-Amino-3-phenyl-1-propanol, a specific rotation of [α]22/D −22.8° (c = 1.2 in 1 M HCl) has been reported, illustrating the type of data obtained. sigmaaldrich.com

Table 3: Example Calculation of Enantiomeric Excess

| Parameter | Value |

| Specific Rotation of Pure Enantiomer ([α]max) | +50.0° (hypothetical value) |

| Observed Rotation of Sample ([α]observed) | +45.0° |

| Optical Purity / Enantiomeric Excess (% ee) | (45.0 / 50.0) * 100 = 90% |

| Composition | 95% major enantiomer, 5% minor enantiomer |

Advanced Spectroscopic Methods for Chiral Purity Determination (e.g., Vibrational Circular Dichroism)

Advanced chiroptical spectroscopic techniques provide detailed structural information, including absolute configuration and conformational analysis. Vibrational Circular Dichroism (VCD) is one such method that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org

VCD spectroscopy is highly sensitive to the three-dimensional structure of a molecule. mdpi.comrsc.org Each enantiomer produces a VCD spectrum that is a mirror image of the other. This allows not only for the determination of enantiomeric purity but also for the unambiguous assignment of the absolute configuration when the experimental spectrum is compared with a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT). rsc.org

An advantage of VCD is that it can be applied to samples in solution or in the solid state, and it does not require derivatization or a reference standard of the pure enantiomer. chemrxiv.org It serves as a powerful tool for absolute stereochemical assignment and for studying conformational properties that are often linked to a compound's biological activity. mdpi.com

Table 4: Overview of Vibrational Circular Dichroism (VCD)

| Feature | Description |

| Principle | Measures the difference in absorbance of left and right circularly polarized infrared light (ΔA = AL - AR). |

| Instrumentation | An FT-IR spectrometer equipped with a VCD module, including a photoelastic modulator (PEM). rsc.org |

| Application | Determination of enantiomeric purity and absolute configuration. chemrxiv.org |

| Advantages | High sensitivity to molecular stereostructure; applicable to solids and liquids; no derivatization needed. |

| Requirement | Often requires comparison with theoretical spectra from computational calculations for absolute configuration assignment. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.